molecular formula C11H17BrClN B3086053 N-(4-Bromobenzyl)-2-butanamine hydrochloride CAS No. 1158472-86-6

N-(4-Bromobenzyl)-2-butanamine hydrochloride

Cat. No. B3086053
M. Wt: 278.61 g/mol
InChI Key: YCZRRSQKXUCHNZ-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2-butanamine hydrochloride is a chemical compound with the IUPAC name N-(4-bromobenzyl)-1-butanamine hydrochloride . It has a molecular weight of 278.62 . The InChI code for this compound is 1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H .


Molecular Structure Analysis

The InChI code for N-(4-Bromobenzyl)-2-butanamine hydrochloride is 1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

N-(4-Bromobenzyl)-2-butanamine hydrochloride has a molecular weight of 278.62 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Application 1: C-terminal Polyamine Modification Study

  • Summary of the Application: “N-(4-Bromobenzyl)-2-butanamine hydrochloride” is used to study the characteristics of C-terminal polyamine modification in the presence of protease and amine .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 2: Preparation of 1-(4-Brombenzyl)-pyrrole

  • Summary of the Application: “N-(4-Bromobenzyl)-2-butanamine hydrochloride” is used to prepare 1-(4-Brombenzyl)-pyrrole by reacting with 2,5-dimethoxy-tetrahydro-furan .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZRRSQKXUCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-2-butanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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